
5-Amino-2-morpholin-4-yl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-Amino-2-morpholin-4-yl-benzamide is a chemical entity that has been the subject of research due to its potential biological activity, particularly in the context of antitumor properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with morpholine groups and their interactions, synthesis, and biological activities, which can be informative for understanding the characteristics of this compound.
Synthesis Analysis
The synthesis of compounds related to this compound typically involves the condensation of isocyanato-substituted benzene derivatives with morpholino-substituted indazoles. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate . A similar approach was used for the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide . These methods suggest a general pathway that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds with morpholine groups and their interactions in the solid state can be complex. For example, the solvates of 5-(morpholinemethyl)-3-[(4-chlorobenzylidene)amino]-2-oxazolidinone exhibit different conformations and packing in the crystal lattice, influenced by the presence of solvent molecules . The crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system and has specific cell parameters, indicating a well-defined three-dimensional arrangement . These findings highlight the importance of considering the molecular structure and its implications for the properties and reactivity of this compound.
Chemical Reactions Analysis
The chemical reactivity of morpholine-containing compounds can be influenced by their molecular structure and the presence of other functional groups. The solvates studied in one of the papers show different host-guest interactions and the ability to form chelating bonds, which are significant for understanding the reactivity of these compounds . Although the exact chemical reactions of this compound are not detailed in the provided papers, the reported reactivity of similar structures can provide a basis for predicting its behavior in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are closely related to their molecular structures. For instance, the crystallographic data provided for related compounds can give insights into their stability, solubility, and potential intermolecular interactions . The antitumor activity reported for some of these compounds also suggests that this compound may possess similar biological properties, which could be of interest for pharmaceutical applications . Understanding these properties is essential for the development of new drugs and for predicting the behavior of these compounds in biological systems.
Scientific Research Applications
Antiproliferative Activity in Cancer Research
Research has identified derivatives of 5-Amino-2-morpholin-4-yl-benzamide as potent antiproliferative agents. Specifically, m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides demonstrated significant activity against various cancer cells, including HCT-116, MCF-7, Hela, U-87 MG, and A549 cells. The study highlighted the potential of these compounds to induce apoptosis and block the PI3K/Akt/mTOR pathway, a crucial signaling pathway in cancer progression (Xiao-meng Wang et al., 2015).
Synthesis of Novel Derivatives
Efforts in chemical synthesis have led to the creation of new derivatives of this compound with potential pharmaceutical applications. For instance, derivatives of 4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine were synthesized and characterized, showcasing the adaptability and versatility of this chemical framework in the development of novel compounds (A. Karimian et al., 2017).
Anti-Fatigue and Gastroprokinetic Effects
Studies have also explored the potential of benzamide derivatives, including those related to this compound, for their anti-fatigue effects and gastroprokinetic activity. These derivatives have shown promising results in enhancing the forced swimming capacity in mice and improving gastrointestinal motility, indicating a scope for therapeutic applications in conditions related to fatigue and gastrointestinal disorders (Xianglong Wu et al., 2014) (S. Kato et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes, contributing to their biological activity .
Mode of Action
It’s known that morpholine derivatives can inhibit certain pathways, leading to their therapeutic effects .
Biochemical Pathways
Related compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The molecular weight of 22126 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
Related compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
5-amino-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-8-1-2-10(9(7-8)11(13)15)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONGFFCXIADOFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358453 |
Source


|
| Record name | 5-Amino-2-morpholin-4-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50891-32-2 |
Source


|
| Record name | 5-Amino-2-morpholin-4-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

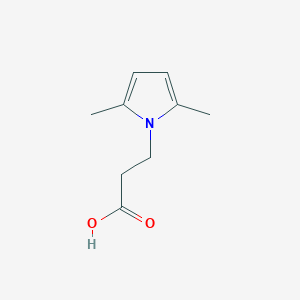
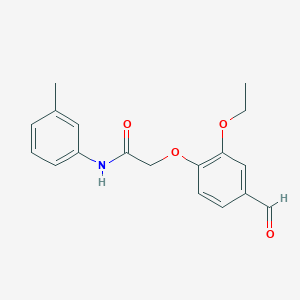
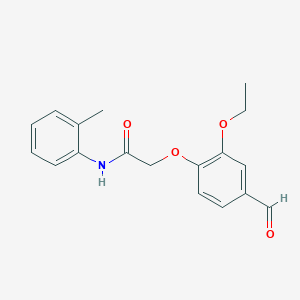

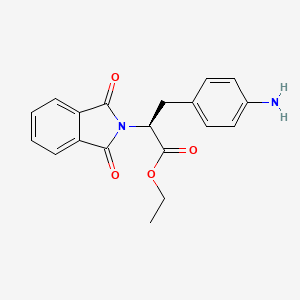
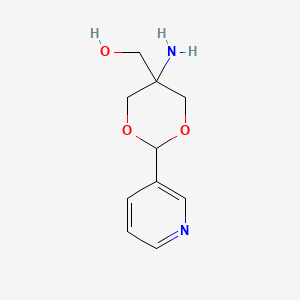
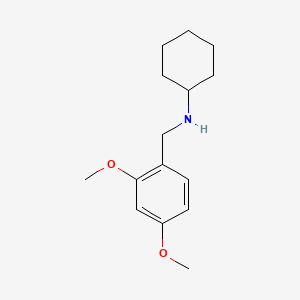

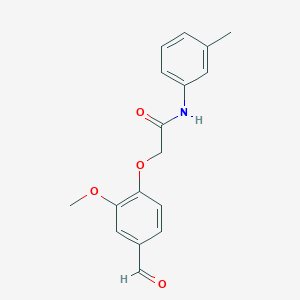
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)
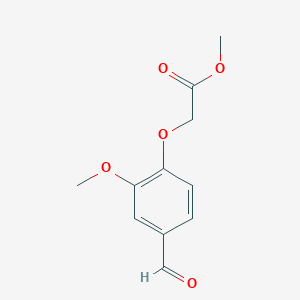
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)

